REACTION_CXSMILES
|
N([O-])=[O:2].[Na+].N[C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[CH3:14])[C:9]#[N:10]>O.Cl>[OH:2][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[CH3:14])[C:9]#[N:10] |f:0.1|
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Name
|
|
Quantity
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49.2 g
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Type
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reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C#N)C=CC1C
|
Name
|
|
Quantity
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217 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
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Type
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CUSTOM
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Details
|
The mixture was then stirred at 0-5° C. for a further 30 min and subsequently at the boiling point for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After the solution had cooled
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
from this, in the form of the phenolate with ice-cooled 5 N NaOH
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
41 g (43%) were obtained
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |